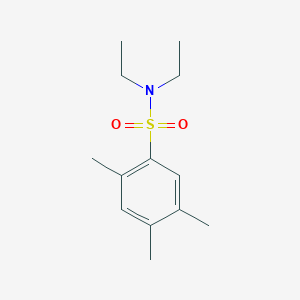
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
作用機序
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect humans and other animals as a food source. DEET may also interfere with the insect's ability to locate a suitable landing site on the skin.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and animals. However, some studies have suggested that DEET may have some neurological effects, such as headaches, dizziness, and seizures, particularly in high doses. DEET has also been shown to be a skin irritant in some individuals.
実験室実験の利点と制限
DEET is a widely used insect repellent and is readily available. It is also relatively inexpensive and easy to use. However, DEET has some limitations in lab experiments. For example, DEET can be difficult to work with due to its high volatility, which can make accurate dosing challenging. Additionally, DEET can interfere with some experimental assays, such as olfactory assays, due to its strong odor.
将来の方向性
There are several future directions for research on DEET. One area of research is the development of more effective insect repellents that are less toxic and have fewer side effects. Another area of research is the investigation of DEET's potential use in the control of insect-borne diseases. Additionally, there is a need for further research on the mechanism of action of DEET to better understand how it works and to develop more effective insect repellents.
合成法
DEET can be synthesized by reacting 3-methylbenzenesulfonyl chloride with diethylamine in the presence of sodium bicarbonate. The reaction produces DEET and sodium chloride as a byproduct. The purity of DEET can be increased by recrystallization from ethanol.
科学的研究の応用
DEET has been extensively researched for its insect-repelling properties. It is commonly used in insect repellent formulations and is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, DEET has been investigated for its potential use in the control of insect-borne diseases, such as malaria and dengue fever.
特性
製品名 |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC名 |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-9-11(4)10(3)8-12(13)5/h8-9H,6-7H2,1-5H3 |
InChIキー |
GBUMXSGGGIUWGB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B226291.png)






![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)


